4-(2-Methoxyethyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol 4-(2-Methoxyethyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15804619
InChI: InChI=1S/C16H22N4O3S2/c1-23-12-11-20-15(17-18-16(20)24)13-5-7-14(8-6-13)25(21,22)19-9-3-2-4-10-19/h5-8H,2-4,9-12H2,1H3,(H,18,24)
SMILES:
Molecular Formula: C16H22N4O3S2
Molecular Weight: 382.5 g/mol

4-(2-Methoxyethyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC15804619

Molecular Formula: C16H22N4O3S2

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Methoxyethyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol -

Specification

Molecular Formula C16H22N4O3S2
Molecular Weight 382.5 g/mol
IUPAC Name 4-(2-methoxyethyl)-3-(4-piperidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C16H22N4O3S2/c1-23-12-11-20-15(17-18-16(20)24)13-5-7-14(8-6-13)25(21,22)19-9-3-2-4-10-19/h5-8H,2-4,9-12H2,1H3,(H,18,24)
Standard InChI Key JJAQFHYRHZWSOZ-UHFFFAOYSA-N
Canonical SMILES COCCN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 4-(2-methoxyethyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol consists of a 1,2,4-triazole ring substituted at the 4-position with a 2-methoxyethyl group (-CH2CH2OCH3) and at the 5-position with a 4-(piperidin-1-ylsulfonyl)phenyl moiety. The thiol (-SH) functional group at the 3-position confers nucleophilic reactivity, enabling participation in disulfide bond formation and electrophilic substitution reactions .

Key Structural Features

  • Triazole Core: The 1,2,4-triazole ring provides a rigid scaffold that enhances binding affinity to biological targets through hydrogen bonding and π-π interactions.

  • Methoxyethyl Substituent: The ether linkage in this group improves solubility in polar solvents, while the alkyl chain may enhance membrane permeability.

  • Piperidinylsulfonyl Phenyl Group: The sulfonyl bridge connects a piperidine ring (a six-membered amine heterocycle) to the phenyl group, introducing steric bulk and potential hydrogen-bond acceptor sites.

Table 1: Comparative Structural Features of Selected Triazole Derivatives

CompoundSubstituents at 4-PositionSubstituents at 5-PositionThiol ReactivityBiological Activity
Target Compound2-Methoxyethyl4-(Piperidin-1-ylsulfonyl)phenylHighEnzyme inhibition (hypothesized)
5-(4-Bromophenyl)-4-(2,4-dimethoxyphenyl)2,4-Dimethoxyphenyl4-BromophenylModerateAntimicrobial
4-Amino-5-(substituted-phenyl) Amino groupSubstituted phenylHighAntifungal, anticancer

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1,2,4-triazole-3-thiol derivatives typically involves cyclocondensation reactions between thiocarbohydrazide and carboxylic acid derivatives. For the target compound, a plausible route includes:

  • Formation of the Triazole Core: Reaction of 4-(piperidin-1-ylsulfonyl)benzoic acid with thiocarbohydrazide under thermal conditions to yield 5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol .

  • Alkylation at the 4-Position: Introduction of the 2-methoxyethyl group via nucleophilic substitution using 2-methoxyethyl bromide or a similar alkylating agent.

Table 2: Optimization Parameters for Triazole Synthesis

ParameterOptimal ConditionImpact on Yield
Reaction Temperature85–90°CMaximizes cyclization
Solvent SystemEthanol-DMF (1:1)Enhances reactant solubility
Reaction Time2–3 hoursBalances completion vs. degradation

Reactivity Profile

The thiol group at the 3-position undergoes characteristic reactions:

  • Oxidation: Forms disulfides (R-S-S-R\text{R-S-S-R}) or sulfonic acids (R-SO3H\text{R-SO3H}) under oxidative conditions .

  • Alkylation/Esterification: Reacts with alkyl halides or acyl chlorides to produce thioethers or thioesters, respectively.

Biological Activity and Mechanism

Antifungal and Antimicrobial Activity

Analogous compounds demonstrate broad-spectrum activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . The thiol group’s ability to disrupt microbial redox homeostasis is a hypothesized mechanism.

Applications in Drug Development

Oncology

Triazole derivatives are investigated as adjuvants in chemotherapy regimens. For example, Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol show cytotoxicity against MCF-7 breast cancer cells (IC50: 12–45 µM) .

Inflammation Management

Mannich base derivatives of triazole-3-thiols exhibit COX-2 selectivity ratios >10, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Ensuring precise substitution at the 4- and 5-positions requires stringent control of reaction conditions.

  • Purification: The polar nature of sulfonyl and thiol groups complicates chromatographic separation.

Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize potency and reduce off-target effects.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in animal models.

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